4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid
Overview
Description
4-(4’-Methyl-[2,2’-bipyridin]-4-yl)butanoic acid is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This specific compound features a butanoic acid group attached to the bipyridine structure, with a methyl group at the 4’ position. It is known for its applications in coordination chemistry, where it acts as a ligand for metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Methyl-[2,2’-bipyridin]-4-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2,2’-bipyridine and butanoic acid.
Coupling Reaction: The bipyridine derivative is coupled with a butanoic acid derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 4-(4’-Methyl-[2,2’-bipyridin]-4-yl)butanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4’-Methyl-[2,2’-bipyridin]-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bipyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
4-(4’-Methyl-[2,2’-bipyridin]-4-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to bind to metal ions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism of action of 4-(4’-Methyl-[2,2’-bipyridin]-4-yl)butanoic acid involves its ability to coordinate with metal ions through the nitrogen atoms of the bipyridine rings. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological effects. The compound can also interact with molecular targets such as enzymes or receptors, modulating their activity and pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A parent compound with two pyridine rings connected by a single bond, lacking the butanoic acid and methyl groups.
2,2’-Bipyridine: Another isomer with the pyridine rings connected at the 2 positions, commonly used as a ligand in coordination chemistry.
3,3’-Bipyridine: An isomer with the pyridine rings connected at the 3 positions, also used in coordination chemistry.
Uniqueness
4-(4’-Methyl-[2,2’-bipyridin]-4-yl)butanoic acid is unique due to the presence of the butanoic acid group and the methyl group at the 4’ position. These functional groups enhance its ability to form stable complexes with metal ions and provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-7-16-13(9-11)14-10-12(6-8-17-14)3-2-4-15(18)19/h5-10H,2-4H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMPLEMXVCGLMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559589 | |
Record name | 4-(4'-Methyl[2,2'-bipyridin]-4-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114527-28-5 | |
Record name | 4-(4'-Methyl[2,2'-bipyridin]-4-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 4-(4'-methyl-[2,2'-bipyridin]-4-yl)butanoic acid in ECL materials?
A: this compound is frequently employed as a ligand in ruthenium(II) complexes for ECL applications. When combined with ruthenium(II), it forms a complex, Ru(bpy)₂(mcpbpy)²⁺ (bpy = 2,2'-bipyridine), that exhibits strong luminescence when electrochemically stimulated. [, ] This property makes it valuable for developing highly sensitive ECL sensors. The butanoic acid moiety in mcpbpy provides a functional handle for grafting onto various materials, such as MOFs and MXenes, further enhancing its utility in ECL applications. [, ]
Q2: How does the hierarchical structure of hollow hierarchical MOFs (HH-MOFs) enhance the ECL performance of Ru(bpy)₂(mcpbpy)²⁺?
A: The hierarchical-pore shell and hollow cavity of HH-MOFs offer distinct advantages for ECL applications. [] First, the spacious structure allows for a high loading capacity of the relatively large Ru(bpy)₂(mcpbpy)²⁺ complex within the MOF framework. [] Second, the hierarchical pores facilitate the efficient diffusion of coreactants, ions, and electrons essential for the ECL process. [] This enhanced diffusion ensures that a larger number of grafted Ru(bpy)₂(mcpbpy)²⁺ molecules are electrochemically activated, leading to a significant increase in ECL intensity. []
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